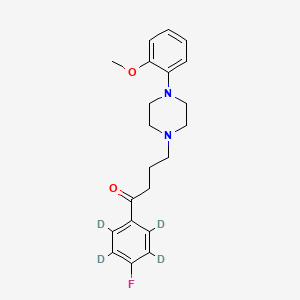
Fluanisone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluanisone-d4 is a deuterated form of fluanisone, a typical antipsychotic and sedative belonging to the butyrophenone chemical class. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its molecular formula C21H21D4FN2O2 and a molecular weight of 360.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluanisone-d4 involves the incorporation of deuterium atoms into the fluanisone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 4-fluorobutyrophenone with 1-(2-methoxyphenyl)piperazine in the presence of deuterated catalysts and solvents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Fluanisone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Fluanisone-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of fluanisone in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of fluanisone in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Fluanisone-d4 exerts its effects by interacting with various molecular targets and pathways in the body. It primarily acts as a dopamine receptor antagonist, blocking the action of dopamine in the brain. This leads to its antipsychotic and sedative effects. The compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone antipsychotic with similar pharmacological properties.
Droperidol: A butyrophenone derivative used as an antiemetic and antipsychotic.
Trifluperidol: A potent antipsychotic with a similar mechanism of action
Uniqueness
Fluanisone-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the stability and alter the metabolic pathways of the compound, making it a valuable tool in various scientific studies .
Properties
Molecular Formula |
C21H25FN2O2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H25FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11H,4,6,12-16H2,1H3/i8D,9D,10D,11D |
InChI Key |
IRYFCWPNDIUQOW-OCFVFILASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCN(CC2)C3=CC=CC=C3OC)[2H])[2H])F)[2H] |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


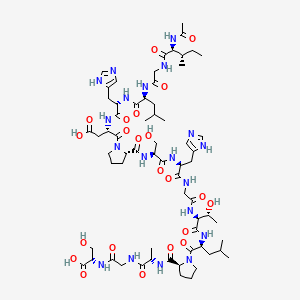
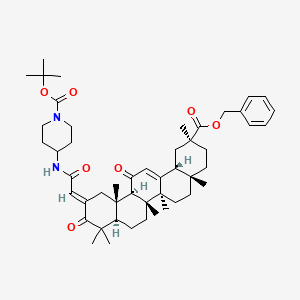
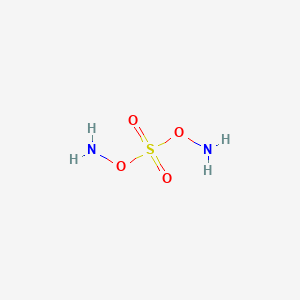
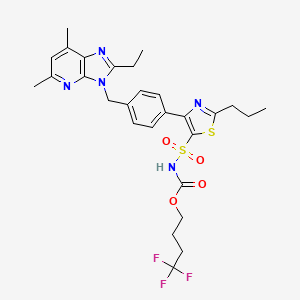
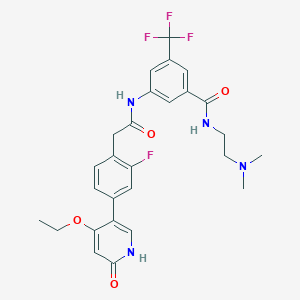
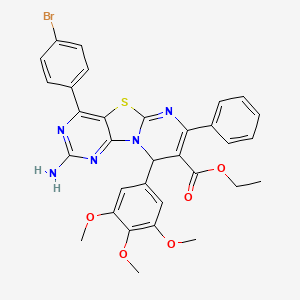
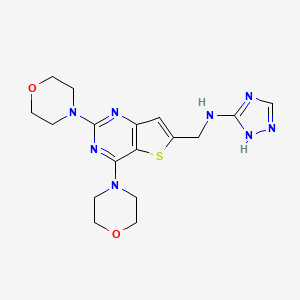
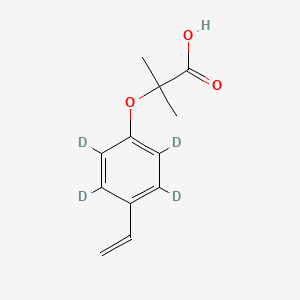
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)


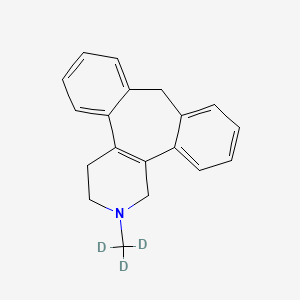
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)

